(3-amino-5-methyl-1-adamantyl)methanol;hydrochloride
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Overview
Description
(3-amino-5-methyl-1-adamantyl)methanol;hydrochloride is a compound derived from adamantane, a tricyclic cage compound with the formula C10H16. Adamantane and its derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, material science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-5-methyl-1-adamantyl)methanol;hydrochloride typically involves the functionalization of adamantane derivatives. One common method includes the reduction of adamantane-substituted ketones to alcohols, followed by amination to introduce the amino group . The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) and amination reagents like ammonia or primary amines .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale catalytic hydrogenation and functionalization processes. These methods are designed to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
(3-amino-5-methyl-1-adamantyl)methanol;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4, H2 with a catalyst
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include ketones, carboxylic acids, hydrocarbons, and various substituted derivatives .
Scientific Research Applications
(3-amino-5-methyl-1-adamantyl)methanol;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-amino-5-methyl-1-adamantyl)methanol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky adamantane structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of viral replication or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also derived from adamantane.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Uniqueness
(3-amino-5-methyl-1-adamantyl)methanol;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxyl group on the adamantane scaffold allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
(3-amino-5-methyl-1-adamantyl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-10-2-9-3-11(5-10,8-14)7-12(13,4-9)6-10;/h9,14H,2-8,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGILKHVMLYXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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